molecular formula C11H8ClNO B081640 (4-chlorophenyl)(1H-pyrrol-2-yl)methanone CAS No. 13169-71-6

(4-chlorophenyl)(1H-pyrrol-2-yl)methanone

Cat. No. B081640
CAS RN: 13169-71-6
M. Wt: 205.64 g/mol
InChI Key: YTVORWPYOKKVAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone derivatives involves one-pot multi-component coupling reactions, which are catalyzed by natural or synthetic catalysts. For instance, a related derivative, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, was synthesized using natural hydroxyapatite (Ca5(PO4)3OH) as a catalyst. This method demonstrates the efficiency and simplicity of synthesizing complex pyrrole derivatives (Louroubi et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using various spectroscopic techniques, including 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction. Computational studies, such as density functional theory (DFT) analysis, have also been performed to predict the spectral and geometrical data of these compounds, showing good correlations with experimental data. These analyses help in understanding the electronic structure and the potential reactivity sites of the molecule (Louroubi et al., 2019).

Chemical Reactions and Properties

(4-Chlorophenyl)(1H-pyrrol-2-yl)methanone derivatives exhibit a range of chemical behaviors, including participation in nucleophilic addition reactions under both basic and acidic conditions. These reactions can lead to functionalized pyrrole derivatives with diverse chemical structures and potential applications in various fields, including corrosion inhibition and antimicrobial activity (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. X-ray diffraction studies provide detailed information on the crystalline structure, including cell parameters and intermolecular interactions, which are essential for understanding the material's stability and reactivity (Lakshminarayana et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity towards various nucleophiles, electrophilic and nucleophilic sites, and potential for forming halogen bonds, have been explored using theoretical and experimental approaches. Hirshfeld surface analysis and molecular docking studies have been used to predict the interactions of these compounds with biological targets, revealing their potential in biomedical applications (Lakshminarayana et al., 2018).

Scientific Research Applications

  • Pharmaceutical Applications :

    • (4-Chlorophenyl)-(pyridin-2-yl)methanol, a derivative of (4-chlorophenyl)(pyridin-2-yl)methanone, is used as a chiral intermediate in the anti-allergic drug Betahistine (Ni, Zhou, & Sun, 2012).
    • Various (4-chlorophenyl) methanone derivatives show potential as anti-inflammatory, antimicrobial, and anticancer agents (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
  • Organic Synthesis :

    • Synthesis methods for pyrrole derivatives, including (4-chlorophenyl)(1H-pyrrol-2-yl)methanone, have been developed. These methods are economical and yield good results (Kaur & Kumar, 2018).
  • Molecular Docking Studies :

    • Molecular docking studies of (4-chlorophenyl) methanone derivatives have been conducted to understand their interaction with biological targets and potential as antimicrobial and anticancer agents (Jayasheela et al., 2018).
    • Other studies include exploring the anti-Candida potential and antibacterial activity of these compounds (Shahana & Yardily, 2020).

Safety And Hazards

A safety data sheet for “(4-chlorophenyl)(1H-pyrrol-2-yl)methanone” is available . This document should provide comprehensive information on the compound’s hazards, safe handling procedures, and emergency measures .

properties

IUPAC Name

(4-chlorophenyl)-(1H-pyrrol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-5-3-8(4-6-9)11(14)10-2-1-7-13-10/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVORWPYOKKVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl)(1H-pyrrol-2-yl)methanone

CAS RN

13169-71-6
Record name 4-CHLOROPHENYL 2-PYRROLYL KETONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 183 g (1 mole) of p-chloro-N,N-dimethylbenzamide and 153g (1 mole) of phophorous oxychloride in 300 ml of 1,2-dichloroethane is heated under reflux for 30 minutes, after which a solution of 67g (1 mole) of pyrrole in 300 ml of dichloroethane is added drop-wise. It is cooled and a solution of 408g (3 moles) of sodium acetate trihydrate in 1600 ml of water is added dropwise for 45 minutes, after which the mixture is again heated under reflux for 30 minutes. The resulting mixture is poured onto ice, the organic layer is separated, and the aqueous layer is washed with chloroform. The combined organic solutions are washed with sodium bicarbonate and brine and dried over magnesium sulfate. Evaporation of the solvent in vacuo gives a dark oil, which is distilled in vacuo through a heated Vigreaux column to give a white solid; mp 106°-9° C. It is recrystallized from cyclohexane to give 2-p-chlorobenzoylpyrrole as white needles; m.p. 110°-113° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Milen, P Ábrányi-Balogh, A Dancso, G Simig, B Volk - Tetrahedron, 2014 - Elsevier
Representatives of a new family, 1-aryl-3H-pyrrolo[2,1-d][1,2,5]triazepin-4(5H)-ones have been synthesized at our laboratory as bioisosters of biologically active 1-aryl-2,3-…
Number of citations: 16 www.sciencedirect.com
S Zhang, C Feng, J Cai, J Chen… - Journal of Chemical …, 2013 - journals.sagepub.com
A highly efficient procedure for preparing 2-acylpyrroles and its derivatives is described. The products were obtained through regioselective Friedel–Crafts reactions of pyrroles and its …
Number of citations: 7 journals.sagepub.com

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